![molecular formula C26H28N4O3 B2766988 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 903257-52-3](/img/structure/B2766988.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide” is a derivative of 3,4-dihydroisoquinolin . It has been studied as a potent and selective inhibitor of protein arginine methyltransferases 5 (PRMT5), which is an attractive drug target in the epigenetic field for the treatment of leukemia and lymphoma .
Synthesis Analysis
The synthesis of this compound involves a structure-based approach . While the exact synthesis process for this specific compound is not detailed in the available literature, the synthesis of similar 3,4-dihydroisoquinolin derivatives typically involves reactions with aromatic aldehydes and amines .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has shown the development of new synthetic routes for pyridine and fused pyridine derivatives, including isoquinoline derivatives, which are pivotal for pharmaceutical and materials science applications. For example, compounds synthesized through reactions involving pyridine carbonitrile have been explored for their potential in creating novel therapeutic agents and materials with unique properties (Al-Issa, 2012).
Cyclization and Carbonylation Reactions : Studies have focused on the synthesis of dihydroisoquinolin-1-ones via palladium-catalyzed cyclization and carbonylation reactions. This method highlights the importance of such compounds in synthesizing complex molecules with potential applications in drug discovery and materials science (Ardizzoia et al., 2008).
Biological and Pharmacological Research
Insecticidal Properties : Pyridine derivatives have been studied for their insecticidal properties, demonstrating the potential of these compounds in developing new pest control agents. Such research is crucial for agricultural science and the development of environmentally friendly pesticides (Bakhite et al., 2014).
Luminescent Materials : The development of luminescent materials using pyridine and isoquinoline derivatives has been explored. These materials have applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors, indicating the versatility of these compounds in creating advanced materials for electronics and sensor technology (Tsuboyama et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-18-9-10-24(33-2)22(14-18)29-26(32)25(31)28-16-23(20-8-5-12-27-15-20)30-13-11-19-6-3-4-7-21(19)17-30/h3-10,12,14-15,23H,11,13,16-17H2,1-2H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGWAFQHOGUTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2766908.png)
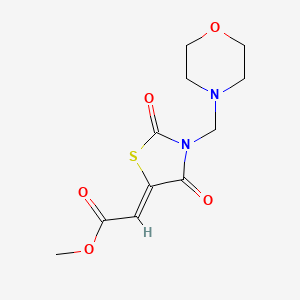

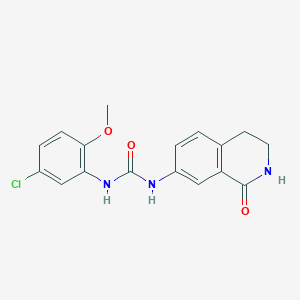

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

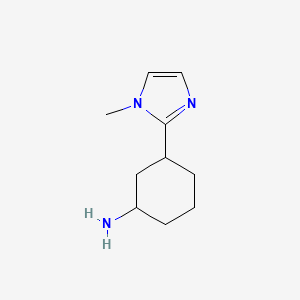
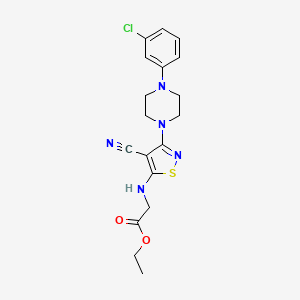
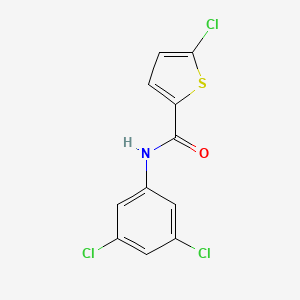
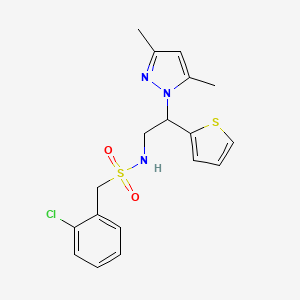
![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)
![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)

